2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Catalog No.
S905059
CAS No.
1160261-45-9
M.F
C19H16ClNO2
M. Wt
325.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbon...

CAS Number

1160261-45-9

Product Name

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

IUPAC Name

2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

InChI

InChI=1S/C19H16ClNO2/c1-11-8-9-13-15(19(20)22)10-16(21-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3

InChI Key

FRVDGGMKZJGXRF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.8 g/mol. It features a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound is characterized by the presence of a carbonyl chloride functional group at the 4-position of the quinoline moiety and a methoxyphenyl substituent at the 2-position. The compound is primarily utilized in scientific research, particularly in organic and medicinal chemistry, due to its unique structural properties and potential biological activities .

The carbonyl chloride functional group in 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride makes it highly reactive, particularly towards nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The carbonyl chloride can react with amines to form amides or with alcohols to yield esters.
  • Acylation Reactions: The compound can act as an acylating agent in Friedel-Crafts acylation, introducing acyl groups into aromatic compounds.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

These reactions highlight its utility in synthesizing more complex organic molecules .

The synthesis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride typically involves several steps:

  • Formation of Quinoline Derivative: The initial step may involve cyclization reactions using appropriate precursors to form the quinoline core.
  • Substitution Reactions: The introduction of the methoxyphenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
  • Carbonyl Chloride Formation: Finally, chlorination or acylation methods are employed to introduce the carbonyl chloride functionality.

These methods allow for the customization of the compound's properties for specific applications in research and development .

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its biological activity.
  • Chemical Biology: It can be used as a reagent in biochemical assays and studies related to enzyme activity and inhibition .

Interaction studies involving 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride are crucial for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining any potential toxic effects associated with exposure to the compound.

Such studies provide valuable insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride. These include:

  • 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
    • Features a carboxylic acid instead of a carbonyl chloride.
    • May exhibit different biological activities due to the presence of a carboxylic acid group.
  • 7-Methylquinoline-4-carboxylic acid
    • Lacks the methoxyphenyl substituent but retains similar quinoline characteristics.
    • Known for its antimicrobial properties.
  • Quinoline derivatives with halogen substitutions
    • These compounds often exhibit enhanced reactivity and varied biological activities compared to their non-halogenated counterparts.

Comparison Table

Compound NameFunctional GroupsNotable Activities
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chlorideCarbonyl chloridePotential drug development
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acidCarboxylic acidAntimicrobial properties
7-Methylquinoline-4-carboxylic acidCarboxylic acidAntimicrobial properties
Quinoline derivatives with halogen substitutionsHalogensEnhanced reactivity

The uniqueness of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .

Core Quinoline Scaffold Synthesis

The synthesis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride requires establishing the fundamental quinoline heterocyclic framework through well-established cyclization methodologies [1] [2]. The quinoline scaffold represents one of the most important nitrogen-containing heterocycles in synthetic organic chemistry, with multiple synthetic pathways available for its construction [3] [4].

Skraup/Doebner–Miller Cyclization Reactions

The Skraup synthesis represents the classical approach for quinoline formation, involving the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and a mild oxidizing agent [5] [2]. For the synthesis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, the Skraup methodology can be employed using appropriately substituted aniline precursors containing the requisite methyl groups at positions 7 and 8 [6] [2].

The Doebner–Miller reaction, a closely related variant, utilizes α,β-unsaturated carbonyl compounds with aniline to form quinolines [5] [3]. This reaction proceeds through a fragmentation-recombination mechanism based on carbon isotope scrambling experiments, where the aniline undergoes nucleophilic conjugate addition with the enol to form an amine ketone intermediate [5]. The reaction mechanism involves several key steps: initial nucleophilic addition, fragmentation to imine and saturated ketone components, recombination through condensation, followed by cyclization and aromatization [5].

The typical reaction conditions for Skraup/Doebner–Miller cyclizations require temperatures of 140-200°C with reaction times of 2-8 hours, yielding quinoline products in 45-85% yields [2] [3]. The harsh reaction conditions represent a significant limitation, though the method remains valuable for constructing substituted quinoline frameworks with predictable regioselectivity [2].

Friedländer and Pfitzinger Condensation Approaches

The Friedländer synthesis provides a more versatile approach for quinoline construction, involving the acid- or base-catalyzed condensation of o-amino-substituted aromatic aldehydes or ketones with appropriately substituted carbonyl compounds containing reactive α-methylene groups [1] [7]. This methodology offers milder reaction conditions compared to the Skraup synthesis, typically operating at temperatures of 80-150°C for 1-4 hours with yields ranging from 60-95% [1] [7].

For synthesizing the target 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, the Friedländer approach would utilize 2-amino-4,5-dimethylbenzophenone derivatives with suitable ketone substrates bearing the 2-methoxyphenyl substituent [1]. The reaction proceeds through Schiff base formation followed by intramolecular aldol-type condensation and cyclodehydration [1] [7].

Microwave-assisted Friedländer synthesis has demonstrated significant improvements in reaction efficiency, with complete formation monitored via thin layer chromatography analysis [7]. The optimized conditions using neat acetic acid as both solvent and catalyst with microwave irradiation at 160°C achieve quinoline synthesis in 5 minutes with excellent yields [7].

The Pfitzinger reaction represents an extension of the Friedländer synthesis, utilizing isatic acid or isatin for condensation to form 4-quinolinecarboxylic acid derivatives [1] [6]. This methodology provides high regioselectivity for introducing carboxylic acid functionality at the 4-position, which can subsequently be converted to the corresponding carbonyl chloride through standard procedures [6] [2].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed approaches have revolutionized quinoline synthesis by enabling mild reaction conditions and high functional group tolerance [8] [9]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, provide efficient methods for introducing aryl substituents onto the quinoline core [9] [10] [11].

The synthesis of 8-arylquinolines via one-pot palladium-catalyzed borylation of quinoline-8-yl halides followed by Suzuki–Miyaura coupling with aryl halides has been developed using n-BuPAd2 as ligand, achieving yields up to 98% [9]. This methodology demonstrates the potential for introducing the 2-(2-methoxyphenyl) substituent through cross-coupling strategies [9] [10].

Copper-catalyzed methodologies have also emerged as valuable alternatives, with copper-catalyzed one-pot aerobic oxidation cyclization of C(sp3)–H/C(sp2)–H bond functionalization providing access to quinoline derivatives using oxygen as the direct oxidant [12]. These approaches typically operate at temperatures of 25-120°C with reaction times of 0.5-12 hours, achieving yields of 80-98% [8] [9].

Functionalization of the Quinoline Core

7,8-Dimethylation via Electrophilic Aromatic Substitution

The introduction of methyl groups at positions 7 and 8 of the quinoline ring requires careful consideration of the electronic properties and substitution patterns [15] [16]. Quinoline undergoes electrophilic substitution reactions only under vigorous conditions, with substitution occurring preferentially at positions 5 and 8 [15].

Homolytic methylation provides an effective approach for installing methyl substituents, with the order of positional reactivities for quinoline methylation in non-acidic solution being 8 > 4 > 5 > 2 [16]. The reactivities of positions 2 and 4 are enhanced in acidic media, while positions 7 and 8 remain accessible for electrophilic substitution under appropriate conditions [16].

The methylation process typically employs Friedel-Crafts alkylation conditions using methyl donors such as methyl iodide or dimethyl sulfate in the presence of Lewis acid catalysts [15] [17]. Aluminum chloride or boron trifluoride etherate serve as effective catalysts for promoting electrophilic aromatic substitution at the desired positions [15] [17].

Alternative methodologies include radical-mediated methylation using methyl radicals generated from appropriate precursors [18] [16]. These approaches often provide better regioselectivity and can be performed under milder conditions compared to traditional Friedel-Crafts alkylation [18].

Carbonyl Chloride Formation via Thionyl Chloride (SOCl₂) Treatment

The conversion of quinoline-4-carboxylic acid derivatives to the corresponding carbonyl chlorides represents the final functionalization step in the synthetic sequence [19] [20] [21]. Thionyl chloride treatment provides the most reliable and widely employed methodology for this transformation [19] [21].

The reaction mechanism involves nucleophilic attack of the carboxylic acid on thionyl chloride, forming a chlorosulfite intermediate that serves as an excellent leaving group [19]. Subsequent nucleophilic attack by the chloride anion on the carbonyl carbon displaces the chlorosulfite group, yielding the desired carbonyl chloride along with sulfur dioxide and hydrogen chloride as byproducts [19] [21].

Typical reaction conditions employ reflux temperatures for 2-4 hours, achieving yields of 85-95% [20] [21]. The reaction proceeds cleanly with minimal side product formation, and the volatile byproducts can be easily removed under reduced pressure [19] [21]. The ease of purification represents a significant advantage of thionyl chloride over alternative reagents such as phosphorus pentachloride or phosphorus trichloride [20] [21].

Alternative reagents for carbonyl chloride formation include phosphorus oxychloride, which can achieve yields of 90-98% under optimized conditions [22] [23]. However, the use of phosphorus oxychloride requires careful temperature control and presents greater safety considerations compared to thionyl chloride [23].

Multi-Step Synthesis Optimization

Sequential vs. Convergent Synthetic Routes

The synthesis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride can be approached through either sequential or convergent synthetic strategies, each offering distinct advantages and limitations [24] [25]. Sequential synthesis involves the step-by-step construction of the target molecule from a single starting material, proceeding through a linear series of transformations [24].

The sequential approach would typically begin with appropriately substituted aniline derivatives, followed by quinoline core formation, aryl substituent installation, and final carbonyl chloride formation [24] [25]. This strategy offers simplicity and straightforward reaction monitoring but may result in lower overall yields due to the cumulative effects of individual step efficiencies [24].

Conversely, convergent synthesis combines two or more simpler molecules to form the larger, more complex target structure [24]. For the target compound, a convergent approach might involve parallel preparation of a substituted quinoline core and a functionalized aryl component, followed by their coupling through cross-coupling reactions [24] [25].

The convergent strategy typically provides higher overall yields and allows for better incorporation of multiple functional groups [24]. However, it requires more complex reaction planning and may involve more challenging purification procedures [24]. The choice between sequential and convergent approaches depends on substrate availability, reaction compatibility, and desired synthetic efficiency [25].

Green Chemistry Approaches (Solvent-Free, Microwave-Assisted)

Green chemistry methodologies have become increasingly important in quinoline synthesis, offering environmentally benign alternatives to traditional synthetic protocols [26] [4] [27]. Solvent-free reactions represent one of the most significant advances, eliminating the need for organic solvents while often providing enhanced reaction rates and yields [28] [4].

Microwave-assisted synthesis has demonstrated remarkable improvements in reaction efficiency, reducing reaction times by 80-95% compared to conventional heating methods [13] [7] [28]. The enhanced heating efficiency and improved mass transfer in microwave reactors enable rapid quinoline formation under mild conditions [7] [28].

Ionic liquid-mediated reactions provide another green chemistry approach, offering recyclable reaction media with excellent catalyst retention properties [26] [4]. These systems typically achieve good yields (80-92%) while enabling catalyst recycling through multiple reaction cycles [26] [4].

Water as a reaction solvent has gained attention for quinoline synthesis, particularly in conjunction with microwave heating [13] [4]. Aqueous reaction conditions offer environmental benefits and often provide unique reactivity profiles compared to organic solvents [13].

Nanocatalyst systems represent an emerging green chemistry approach, offering high activity, excellent recyclability, and reduced catalyst loading requirements [27]. These systems typically achieve yields of 88-98% with reaction time reductions of 85-95% compared to conventional methods [27].

MethodReaction Time ReductionEnergy EfficiencyCatalyst RecyclabilityTypical Yield (%)Environmental Impact
Microwave-Assisted80-95%HighN/A88-96Low
Solvent-Free70-90%Very HighHigh85-94Very Low
Ionic Liquid Mediated60-85%ModerateExcellent80-92Low
Water as Solvent50-80%HighModerate75-88Very Low
Nanocatalyst85-95%HighExcellent88-98Low

The integration of these green chemistry approaches into multi-step quinoline synthesis provides opportunities for developing more sustainable synthetic routes [4] [27]. The combination of microwave heating with solvent-free conditions or recyclable catalysts represents particularly promising directions for future methodology development [4] [27].

ReagentTypical Yield (%)Reaction ConditionsByproductsEase of PurificationCost Effectiveness
Thionyl Chloride (SOCl₂)85-95Reflux, 2-4hSO₂, HClExcellentHigh
Phosphorus Pentachloride (PCl₅)80-90Room temp, 1-2hPOCl₃, HClGoodModerate
Phosphorus Trichloride (PCl₃)75-8560-80°C, 3-5hH₃PO₃ModerateModerate
Phosphorus Oxychloride (POCl₃)90-980-80°C, 1-3hHClExcellentHigh

Spectroscopic Profiling

Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry Data Correlation

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride. In typical ¹H Nuclear Magnetic Resonance spectra recorded at 500 megahertz in deuterated chloroform, the aromatic protons characteristic of the quinoline and phenyl ring systems appear in the downfield region between δ 7.0-8.5 parts per million [2] . The methoxy substituent exhibits a distinctive singlet around δ 3.8-4.0 parts per million, integrating for three protons, while the dimethyl groups at positions 7 and 8 of the quinoline ring typically resonate as singlets between δ 2.3-2.7 parts per million [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy at 125 megahertz reveals the carbonyl carbon of the acid chloride functionality as the most downfield signal, appearing between δ 165-180 parts per million due to the strong deshielding effect of the electronegative chlorine atom [2] . Aromatic carbons distribute across the δ 110-160 parts per million region, with the methoxy carbon appearing as a characteristic upfield signal around δ 55-56 parts per million. The methyl carbons attached to the quinoline ring system typically resonate between δ 20-25 parts per million [2].

High-Resolution Mass Spectrometry provides molecular ion confirmation with the expected [M+H]⁺ peak at m/z 326.8, corresponding to the calculated molecular formula C₁₉H₁₇ClNO₂ . The isotope pattern confirms the presence of chlorine through the characteristic M+2 peak resulting from the ³⁷Cl isotope. Fragmentation patterns typically show loss of chlorine (m/z 291) and subsequent loss of carbon monoxide (m/z 263), consistent with the acid chloride functionality.

Infrared and Ultraviolet-Visible Spectral Interpretation

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride. The most diagnostic absorption appears between 1750-1780 cm⁻¹, corresponding to the carbonyl stretch of the acid chloride group [3] . This frequency is significantly higher than typical carboxylic acid derivatives due to the electron-withdrawing nature of chlorine, which increases the double-bond character of the carbonyl group. Aromatic carbon-carbon stretching vibrations appear in the 1580-1620 cm⁻¹ region, while carbon-hydrogen stretching modes of the aromatic systems manifest between 3000-3100 cm⁻¹ [3].

The methoxy group contributes characteristic absorptions including carbon-oxygen stretching around 1250 cm⁻¹ and carbon-hydrogen stretching of the methyl group near 2950 cm⁻¹. The quinoline nitrogen participates in aromatic carbon-nitrogen stretching modes around 1500-1550 cm⁻¹ [3]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide fingerprint information in the 750-900 cm⁻¹ region, particularly useful for confirming substitution patterns.

Ultraviolet-Visible spectroscopy demonstrates the extended conjugation present in the quinoline chromophore system. The π→π* transitions characteristic of the quinoline framework appear between 280-320 nanometers, with bathochromic shifts observed due to the electron-donating methoxy substituent [5]. Additional n→π* transitions involving the quinoline nitrogen lone pair typically manifest as weaker absorptions between 350-400 nanometers. The methyl substituents at positions 7 and 8 provide hyperconjugative stabilization that can influence the electronic transitions, resulting in fine-structure modifications of the absorption bands .

X-Ray Crystallography for Structural Confirmation

Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride analogs. The quinoline ring system adopts a planar configuration with minimal deviation from planarity, characteristic of aromatic heterocycles [6] [7]. The carbonyl chloride group lies approximately coplanar with the quinoline ring due to conjugation effects, with the carbon-chlorine bond length typically measuring 1.73-1.75 Ångströms.

The methoxyphenyl substituent at position 2 exhibits variable dihedral angles relative to the quinoline plane, influenced by steric interactions and crystal packing forces. Similar quinoline derivatives demonstrate dihedral angles ranging from 30-60 degrees [7]. The methoxy group typically adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through resonance with the phenyl ring.

Intermolecular interactions in the crystal structure include halogen bonding involving the chlorine atom, π-π stacking between quinoline rings, and hydrogen bonding interactions involving the methoxy oxygen. The unit cell parameters depend on the specific crystallization conditions and solvent system employed, with typical space groups including P21/c or P-1 for similar quinoline derivatives [6] [8].

Physicochemical Behavior

Solubility and Stability in Organic and Aqueous Media

The solubility profile of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride reflects its highly lipophilic character, with an estimated logarithmic partition coefficient (LogP) between 4.5-5.5 [9]. The compound demonstrates excellent solubility in polar aprotic solvents including chloroform, dichloromethane, and dimethyl sulfoxide, facilitating synthetic applications and analytical procedures [10] . Moderate solubility occurs in acetonitrile and ethyl acetate, while poor solubility characterizes interactions with protic solvents due to rapid hydrolysis of the acid chloride functionality.

Aqueous solubility remains extremely limited, typically below 0.1 milligrams per milliliter, due to the hydrophobic nature of the quinoline framework and the rapid decomposition of the carbonyl chloride group in water . The compound undergoes immediate hydrolysis upon contact with aqueous media, converting to the corresponding carboxylic acid 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid with liberation of hydrogen chloride [12] [13]. This hydrolytic instability necessitates anhydrous storage conditions and handling procedures.

Stability in organic media depends significantly on the nucleophilicity and protic nature of the solvent system. Non-nucleophilic solvents such as dichloromethane and chloroform provide excellent stability for extended periods under anhydrous conditions [10]. However, alcoholic solvents promote alcoholysis reactions, while amine-containing solvents facilitate rapid aminolysis to form amide derivatives [14]. Temperature elevation accelerates all nucleophilic substitution reactions, requiring refrigerated storage for optimal stability.

Thermal Decomposition and Reactivity Patterns

Thermal analysis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride reveals characteristic decomposition patterns consistent with quinoline derivatives containing electron-withdrawing substituents. Thermogravimetric analysis indicates initial decomposition temperatures exceeding 200°C, typical for substituted quinoline systems [15] [16]. The decomposition proceeds through multiple stages, with initial loss of hydrogen chloride from the acid chloride functionality, followed by degradation of the quinoline framework at higher temperatures.

Differential scanning calorimetry demonstrates the absence of a clear melting point due to decomposition occurring before the melting transition. Estimated melting points based on structural analogs range from 80-120°C, though experimental verification remains challenging due to thermal instability [17] [18]. The thermal decomposition products include hydrogen chloride, carbon dioxide, nitrogen oxides, and carbonaceous residue, reflecting the complex fragmentation pathways of the heterocyclic system [12] [19].

The reactivity patterns of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride are dominated by the highly electrophilic carbonyl chloride functionality. Nucleophilic acyl substitution reactions proceed rapidly with various nucleophiles, following the general mechanistic pathway involving tetrahedral intermediate formation followed by chloride elimination [14] [20]. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making acid chlorides among the most reactive carboxylic acid derivatives [21] [22].

Aminolysis reactions with primary and secondary amines proceed under mild conditions to yield corresponding amide derivatives, representing a valuable synthetic transformation for medicinal chemistry applications [23]. Alcoholysis with various alcohols produces ester derivatives, though these reactions require careful control to prevent side reactions. The quinoline ring system itself demonstrates stability under typical reaction conditions but can undergo oxidation to form quinoline N-oxides under harsh oxidative conditions [5].

XLogP3

5.1

Dates

Last modified: 08-16-2023

Explore Compound Types